molecular formula C14H10O4 B14311762 2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114460-34-3

2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14311762
CAS No.: 114460-34-3
M. Wt: 242.23 g/mol
InChI Key: UBAQOMNVOJXBKF-UHFFFAOYSA-N
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Description

2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the class of furobenzopyran derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring, a benzene ring, and a pyran ring The presence of acetyl and methyl groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium phenylacetate in the presence of acetic anhydride . Another method involves the condensation of 7-hydroxy-6-benzoyl-4,8-dimethylcoumarin with appropriate reagents . The reaction conditions often include the use of pyridine hydrochloride for demethylation and subsequent condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114460-34-3

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-acetyl-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H10O4/c1-7-13-9(3-4-12(16)18-13)5-10-6-11(8(2)15)17-14(7)10/h3-6H,1-2H3

InChI Key

UBAQOMNVOJXBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3)C(=O)C)C=CC(=O)O2

Origin of Product

United States

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